Product packaging for di-ABZI(Cat. No.:)

di-ABZI

Cat. No.: B11937269
M. Wt: 650.7 g/mol
InChI Key: FVBLJNCSSJGDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Di-ABZI is a useful research compound. Its molecular formula is C32H34N12O4 and its molecular weight is 650.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H34N12O4 B11937269 di-ABZI

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H34N12O4

Molecular Weight

650.7 g/mol

IUPAC Name

1-[2-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]ethyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide

InChI

InChI=1S/C32H34N12O4/c1-5-43-25(13-17(3)39-43)29(47)37-31-35-21-15-19(27(33)45)7-9-23(21)41(31)11-12-42-24-10-8-20(28(34)46)16-22(24)36-32(42)38-30(48)26-14-18(4)40-44(26)6-2/h7-10,13-16H,5-6,11-12H2,1-4H3,(H2,33,45)(H2,34,46)(H,35,37,47)(H,36,38,48)

InChI Key

FVBLJNCSSJGDOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Origin of Product

United States

Discovery and Structural Optimization of Di Abzi As a Non Canonical Sting Agonist

The identification of di-ABZI marked a significant step in the development of STING agonists beyond the cyclic dinucleotide class. Reported in 2018, this compound was recognized as the first non-CDN type STING agonist mdpi.com. Its discovery stemmed from high-throughput screening efforts aimed at identifying small molecules that could compete with the endogenous ligand, cGAMP, for binding to STING aacrjournals.orgnih.gov.

Initial screening identified amidobenzimidazole (ABZI) compounds that demonstrated affinity for the STING subunit mdpi.com. Recognizing the dimeric nature of STING, a strategy involving the dimerization of ABZI compounds was pursued. Linking two ABZI molecules together resulted in the creation of this compound, a dimeric ligand designed to leverage the symmetry of the STING dimer and enhance binding affinity mdpi.comaacrjournals.orgnih.govinvivogen.com.

Research findings have demonstrated the potent activity of this compound. For instance, this compound has been shown to induce dose-dependent activation of STING and the secretion of IFN-β. In human peripheral blood mononuclear cells (PBMCs), this compound exhibited significantly greater potency compared to cGAMP mdpi.comresearchgate.net.

AgonistRelative Potency (vs. cGAMP) in human PBMCs
This compound>400-times greater
cGAMP1x (reference)

Distinct Sting Conformational State Upon Di Abzi Binding Open Conformation

A key distinction between di-ABZI and classical cyclic dinucleotide agonists lies in the conformational state that STING adopts upon ligand binding. While CDNs like cGAMP are known to induce a "closed" conformation of the STING ligand-binding domain (LBD), effectively burying the ligand within the dimer interface, this compound activates STING while maintaining an "open" conformation of the LBD mdpi.comnih.govinvivogen.comnih.govbiorxiv.orgfrontiersin.orgresearchgate.net.

Structural studies, including crystal and cryo-electron microscopy (cryo-EM) analyses, have provided insights into this phenomenon. These studies have indicated that the structure of the STING LBD bound to this compound is similar to that of apo (ligand-free) STING, which naturally exists in an open conformation biorxiv.orgfrontiersin.org. This contrasts sharply with the closed conformation induced by cGAMP binding, which involves the formation of a "lid" structure by the LBD β2–β3 loops that enclose the ligand frontiersin.org.

The observation that this compound activates STING through an open conformation suggests that STING activation is not solely dependent on the closed conformational change induced by CDNs. This implies the existence of alternative mechanisms of STING activation or that both open and closed states can represent active forms of the receptor frontiersin.org. The open conformation induced by this compound also has implications for the design of further STING-targeting molecules, as it suggests that certain positions on the this compound structure, such as the 7-position of the benzimidazole, are exposed and can be modified or conjugated without impeding STING binding and activation biorxiv.org.

While structural studies of the this compound-bound STING LBD have been informative, obtaining full-length STING structures bound to this compound and its derivatives through techniques like cryo-EM is crucial for a complete understanding of the conformational changes that occur across the entire protein, including the transmembrane domain, and how these changes lead to downstream signaling activation nih.govresearchgate.netfrontiersin.org.

Molecular Mechanisms of Di Abzi Mediated Sting Activation

Induction of STING Dimerization and Oligomerization

Upon binding of di-ABZI, STING undergoes a conformational shift that promotes the formation of dimers. mdpi.comnih.govnih.gov These dimers then assemble into higher-order oligomers. mdpi.comglpbio.comnih.govnih.gov This oligomerization is a crucial step in the activation process, facilitating the translocation of STING from the ER to the Golgi apparatus and subsequently to perinuclear vesicles. mdpi.combiorxiv.orgutsouthwestern.edupnas.org While cyclic dinucleotides induce a "closed lid" conformation upon binding, structural studies suggest that this compound activates STING while maintaining an "open" conformation, highlighting a potential difference in the precise structural changes induced by different classes of agonists. invivogen.com

Data from studies using techniques such as native immunoblotting have demonstrated the induction of STING dimerization and oligomerization following treatment with this compound. glpbio.comnih.gov

Activation of Downstream Effectors

The oligomerized STING at the Golgi serves as a signaling platform, recruiting and activating key downstream kinases, most notably TANK-binding kinase 1 (TBK1). mdpi.comutsouthwestern.edunih.govpnas.org

Recruitment of TBK1 to the activated STING oligomers leads to the phosphorylation of TBK1 itself. mdpi.comglpbio.comfrontiersin.orgutsouthwestern.edunih.govnih.govpnas.orgnih.govbiorxiv.orgescholarship.org This phosphorylation, particularly at serine 172 within the activation loop, is indicative of TBK1 activation and is essential for its kinase activity. biorxiv.org Studies have shown a dose-dependent increase in phosphorylated TBK1 levels upon treatment with this compound. glpbio.comfrontiersin.orgnih.gov

Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3) on multiple serine residues in its C-terminal domain. mdpi.comglpbio.comfrontiersin.orgutsouthwestern.edunih.govnih.govpnas.orgnih.govescholarship.orgresearchgate.net Phosphorylation of IRF3 is a critical step that induces a conformational change, promoting its dimerization. utsouthwestern.edupnas.org Dimerized IRF3 then translocates from the cytoplasm to the nucleus. mdpi.comutsouthwestern.edunih.govpnas.orgresearchgate.netnih.govnih.gov Nuclear translocation of IRF3 is necessary for it to bind to target gene promoters and initiate transcription. mdpi.comutsouthwestern.edupnas.org Immunofluorescence and immunoblotting studies have confirmed this compound-induced phosphorylation and nuclear translocation of IRF3. frontiersin.orgnih.govnih.govnih.gov

In addition to the IRF3 pathway, STING activation by this compound also leads to the activation of the NF-κB signaling pathway. invivogen.comfrontiersin.orgbiorxiv.orgnih.govnih.govpnas.orgnih.govnih.gov This involves the recruitment of IκB kinase (IKK) and subsequent phosphorylation of IκBα, leading to its degradation and the release of the NF-κB dimer, typically p65 (RELA) and p50. mdpi.compnas.org The activated NF-κB dimer then translocates to the nucleus. pnas.orgnih.govnih.gov Studies have demonstrated this compound-induced phosphorylation of p65 and its nuclear translocation. nih.govnih.govnih.govnih.gov

IRF3 Phosphorylation and Nuclear Translocation

Regulation of Gene Expression

The nuclear translocation of activated IRF3 and NF-κB transcription factors is the final step in the STING signaling cascade, leading to the transcriptional activation of a variety of genes involved in innate immunity and inflammation. mdpi.compnas.orgnih.gov

A primary outcome of STING activation is the induction of type I interferons, particularly Interferon-beta (IFN-β). mdpi.cominvivogen.comprobechem.comglpbio.comnih.govnih.govpnas.orgnih.govnih.govcaymanchem.commedkoo.comnews-medical.net Phosphorylated IRF3 and nuclear NF-κB cooperate to drive the transcription of the IFNB1 gene, encoding IFN-β. mdpi.compnas.orgnih.gov This transcriptional activation leads to the synthesis and secretion of IFN-β. glpbio.comnih.govcaymanchem.com Research has shown that this compound potently induces the secretion of IFN-β in a dose-dependent manner, demonstrating significantly higher potency compared to canonical STING agonists like cGAMP in certain cell types. mdpi.comprobechem.comcaymanchem.com

The activation of these pathways also leads to the expression and secretion of other pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10. probechem.comglpbio.comnih.govnih.govnih.govnih.govmedkoo.com

Summary of Key Signaling Events Triggered by this compound

EventDownstream Molecule(s) InvolvedOutcome
This compound binding to STINGSTINGConformational change, Dimerization, Oligomerization
STING translocation to GolgiSTINGPlatform for downstream signaling assembly
Recruitment and activation of TBK1STING, TBK1TBK1 phosphorylation
Phosphorylation of IRF3TBK1, IRF3IRF3 dimerization and nuclear translocation
Activation of NF-κB pathwaySTING, IKK, NF-κBNF-κB nuclear translocation
Transcriptional activationIRF3, NF-κBGene expression
Secretion of Type I IFNs and cytokinesIFN-β, TNF-α, IL-6, CXCL10Innate immune response

This table summarizes the core molecular events and involved molecules in this compound-mediated STING activation based on the provided research findings.

Illustrative Data on this compound Potency

Research indicates that this compound is a potent STING agonist. For example, in human peripheral blood mononuclear cells (PBMCs), this compound has been shown to induce dose-dependent activation of STING and secretion of IFN-β, exhibiting over 400-times greater potency than cGAMP. mdpi.comprobechem.com The EC50 for IFN-β secretion in human PBMCs was reported to be 130 nM. probechem.comcaymanchem.com

Pro-inflammatory Cytokine Production (e.g., IL-6, TNFα, CXCL10/KC/GROα)

Activation of the STING pathway by this compound leads to the production of various pro-inflammatory cytokines and chemokines. Studies have demonstrated that this compound treatment induces the release and expression of key inflammatory mediators such as TNFα, IL-6, and CXCL10 (also known as IP-10). nih.govnih.govscienceopen.comuzh.chnih.govnih.gov

In murine macrophages, treatment with 1 µM this compound induced the release of IFNα, IFNβ, CXCL10, IL-6, TNFα, CXCL1, and IL-10 at 16 hours. nih.gov This response was shown to be dependent on STING, as it was abrogated in STING-deficient macrophages. nih.gov Similarly, in primary human airway epithelial cells, diABZI at concentrations of 1–10 µM induced the expression of IFNβ, IL-1β, and IL-8. nih.gov

Data from various studies highlight the ability of this compound to stimulate the production of these cytokines in different cell types and models. For instance, in human macrophages, diABZI-4 treatment at 50 nM resulted in elevated levels of IL-6, TNFα, IFNα, IFNβ, and IP-10 at 24 hours post-treatment. nih.gov In primary airway tissues, diABZI exposure led to the secretion of pro-inflammatory cytokines like IFNβ, IP-10, IL-6, IL-1RA, and MIP-1α in the presence of viral infection. nih.gov

The induction of TNFα and IL-6 is also linked to the activation of NF-κB signaling downstream of STING, in addition to the IRF3-mediated type I IFN response. nih.govnih.gov

Here is a summary of observed cytokine and chemokine induction by this compound:

Cytokine/ChemokineCell Type/ModelObservationSource
TNFαMurine macrophagesInduced release and expression nih.govscienceopen.com
IL-6Murine macrophages, Human epithelial cells, Human macrophages, Primary airway tissuesInduced release and expression nih.govnih.govnih.govscienceopen.comuzh.chnih.gov
CXCL10 (IP-10)Murine macrophages, Human airway epithelial cells, Primary airway tissuesInduced release and expression nih.govscienceopen.comuzh.chnih.govnih.gov
IFNαMurine macrophages, Human macrophagesInduced release and expression nih.govscienceopen.comnih.gov
IFNβMurine macrophages, Human epithelial cells, Primary airway tissuesInduced release and expression nih.govscienceopen.comuzh.chnih.govnih.gov
CXCL1Murine macrophagesInduced release nih.gov
IL-10Murine macrophagesInduced release nih.gov
IL-1βHuman epithelial cellsInduced expression nih.gov
IL-8Human epithelial cellsInduced expression nih.gov
IL-1RAPrimary airway tissuesElevated levels in presence of viral infection nih.gov
MIP-1αPrimary airway tissuesElevated levels in presence of viral infection nih.gov

Interferon-Stimulated Gene (ISG) Induction

A hallmark of STING activation is the induction of type I interferons, which in turn leads to the upregulation of a wide array of Interferon-Stimulated Genes (ISGs). frontiersin.org this compound treatment has been shown to potently induce ISG expression in a STING-dependent manner. nih.govembopress.orgresearchgate.netnih.gov

Studies in various cell lines and primary cells have demonstrated this compound's ability to trigger ISG induction. For example, diABZI-4 treatment in bone marrow-derived macrophages (BMDMs) induced the expression of ISGs such as Cxcl10, Ifit1, Isg15, Mx1, and Stat1. nih.gov In human monocytic cell lines and primary human macrophages, diABZI stimulated robust ISG upregulation. embopress.orgnih.gov

The induction of ISGs by this compound is a critical component of its mechanism, contributing to antiviral and anti-tumor immune responses. nih.govnih.govresearchgate.net The expression of ISGs like ISG15, Mx1, and OAS1 has been significantly elevated by STING agonist treatment, including diABZI. nih.gov This ISG induction is mediated through the activation of the JAK/STAT pathway, which is triggered by type I IFNs binding to the IFNAR receptor. frontiersin.orgembopress.org

Data illustrating ISG induction by this compound:

ISGCell Type/ModelObservationSource
Cxcl10Murine BMDMsInduced expression nih.gov
Ifit1Murine BMDMsInduced expression nih.gov
Isg15Murine BMDMs, THP-1 cells, Human macrophagesInduced expression nih.govnih.gov
Mx1Murine BMDMs, THP-1 cells, Human macrophagesInduced expression nih.govnih.govresearchgate.net
Stat1Murine BMDMs, Cancer cellsInduced expression, Phosphorylation increased nih.govnih.gov
OAS1THP-1 cells, Human macrophagesInduced expression nih.gov
ViperinCNS tissues (systemic administration in mice)Increased expression researchgate.net

Cellular Uptake and Intracellular Localization Mechanisms

The cellular uptake and intracellular localization of this compound are crucial aspects of its ability to activate STING, which is primarily located on the endoplasmic reticulum (ER). nih.govbiorxiv.org

Membrane Permeability Considerations

Small molecule this compound compounds are generally considered to have some degree of membrane permeability, allowing for cytosolic access where STING resides. biorxiv.org However, the membrane permeability of this compound can be a limiting factor for efficient cellular uptake, especially for certain formulations or conjugated forms. researchgate.netbiorxiv.orgnih.govbiorxiv.org

Modifications to this compound, such as conjugation to larger molecules or incorporation into delivery systems like liposomes or polymers, can significantly impact its membrane permeability and consequently its uptake mechanism. biorxiv.orgnih.govbiorxiv.orgacs.orgbiorxiv.org For instance, polymer-diABZI conjugates are less likely to diffuse across the cell membrane due to their size and hydrophilicity. biorxiv.orgbiorxiv.org

Studies have shown that the membrane permeability of this compound can influence its potency, with differences in EC50 values between analogs potentially attributed to variations in cell membrane permeability. biorxiv.org

Receptor-Mediated Internalization (if applicable)

While small molecule this compound can enter cells via passive diffusion across the cell membrane, larger conjugates or formulations may utilize active uptake mechanisms such as endocytosis. biorxiv.org

Research on macromolecular this compound conjugates, such as polymer-diABZI, indicates that they enter cells via endocytosis. biorxiv.orgbiorxiv.org This process is energy-dependent and can be inhibited at lower temperatures (e.g., 4°C). biorxiv.org Following endocytosis, these conjugates can colocalize with the ER, where STING is typically activated, suggesting that intracellular trafficking processes can facilitate the delivery of endocytosed this compound to STING. biorxiv.org The exact mechanisms through which endocytosed this compound conjugates reach the ER and activate STING are still being investigated, but vesicular transport is thought to play a role. biorxiv.org

In the case of targeted delivery systems, such as mannosylated polymeric prodrugs incorporating a diABZI-type agonist, receptor-mediated endocytosis can be a primary uptake mechanism. acs.org These systems are designed to be internalized by specific cell types expressing relevant receptors, such as CD206+ antigen-presenting cells (APCs). acs.org After internalization into endosomes, the diABZI agonist can be released through mechanisms like enzymatic cleavage of a linker, allowing the membrane-permeable agonist to access the cytosol and activate STING. acs.org

While some sources mention that diABZI is internalized into the cytoplasm through an "unknown receptor," the predominant mechanism for the small molecule appears to involve passive diffusion, with receptor-mediated endocytosis being more relevant for conjugated or formulated versions. nih.govx-mol.comglpbio.com

Here is a summary of cellular uptake and localization findings:

MechanismThis compound FormObservationSource
Passive DiffusionSmall moleculeCan diffuse across the cell membrane for cytosolic access. biorxiv.org
Endocytosis (Active Transport)Macromolecular conjugates (e.g., polymer-diABZI)Energy-dependent internalization; inhibited at low temperatures. biorxiv.orgbiorxiv.org
Intracellular LocalizationSmall molecule, Macromolecular conjugatesColocalizes with the ER where STING is activated. biorxiv.org
Receptor-Mediated InternalizationTargeted formulations (e.g., mannosylated polymers)Designed for uptake by specific receptor-expressing cells (e.g., CD206+ APCs). acs.org

Preclinical Biological Activity of Di Abzi

Antitumor Efficacy and Immunotherapeutic Potential

Preclinical research has demonstrated that di-ABZI exhibits significant antitumor efficacy, largely attributed to its ability to modulate the immune system and enhance adaptive antitumor responses. aacrjournals.orgfupress.netfrontiersin.orgnih.gov

Inhibition of Tumor Growth in Syngeneine Mouse Models (e.g., Colorectal Cancer, Melanoma)

Studies in immunocompetent syngeneic mouse models have shown that systemic administration of this compound can lead to significant inhibition of tumor growth and improved survival. aacrjournals.orgfupress.netfrontiersin.orgnih.gov

In a syngeneic mouse model of colorectal cancer (CT-26), intravenous administration of this compound elicited strong antitumor activity, resulting in complete and lasting tumor regression. fupress.netfrontiersin.orgnih.gov In one study, 80% of treated mice remained tumor-free at the end of the study period. mdpi.comresearchgate.netfupress.nettargetmol.com Treatment with this compound resulted in significant tumor growth inhibition as measured by tumor volume AUC analysis (P<0.001) and significantly improved survival (P<0.001) with 8 out of 10 mice remaining tumor free at the end of the study on day 43. targetmol.com

Studies in melanoma mouse models, such as B16-F10, have also indicated that systemic administration of STING agonists like this compound can inhibit tumor growth and stimulate an immunogenic tumor microenvironment. biorxiv.orgresearchgate.net Encapsulation of diABZI within nanoparticles has shown efficacy in melanoma models, leading to durable remission of established tumors and improved survival. acs.org

The antitumor effects of this compound in these models are largely dependent on the activation of the adaptive immune response, particularly CD8+ T cells. aacrjournals.org

Enhancement of Adaptive Antitumor Immunity

This compound's mechanism of action as a STING agonist involves the activation of innate immune pathways that subsequently prime and enhance adaptive immune responses against tumors. aacrjournals.orgmdpi.comresearchgate.netmdpi.com

Activation of the STING pathway in dendritic cells (DCs) is crucial for initiating effective antitumor immune responses. dovepress.comnih.gov this compound has been shown to promote the maturation and activation of DCs. mpg.denih.govfrontiersin.org This includes the upregulation of maturation and activation markers such as CD80, CD83, and CD86 on DCs. mpg.de

Mature DCs are essential for efficient antigen cross-presentation, a process by which they process and present tumor-derived antigens to T cells, particularly CD8+ T lymphocytes. aacrjournals.orgresearchgate.netresearchgate.net this compound's ability to activate STING in DCs enhances this cross-presentation, facilitating the priming of tumor-specific CD8+ T cells. aacrjournals.orgacs.orgdovepress.comnih.govmpg.denih.govresearchgate.netresearchgate.netnih.govresearchgate.net Studies using bone marrow-derived dendritic cells (BMDCs) have shown that diABZI can enhance antigen cross-presentation and the subsequent expansion of antigen-specific T cells. researchgate.net

A key aspect of this compound's antitumor activity is its ability to promote the recruitment and activation of cytotoxic CD8+ T lymphocytes within the tumor microenvironment and lymphoid organs. aacrjournals.orgmdpi.comfupress.netresearchgate.netacs.orgmpg.denih.govresearchgate.netresearchgate.netnih.govsnmjournals.orgnih.govbiorxiv.orgnih.gov STING activation by this compound leads to the production of type I IFNs and chemokines such as CXCL10, which are known to facilitate the infiltration of CD8+ T cells into tumors. mdpi.com

Studies have shown an increased number of cytotoxic CD8+ T cells in the tumors of mice treated with this compound or this compound encapsulated in delivery systems. acs.orgmpg.denih.govnih.govbiorxiv.org Depletion of CD8+ T cells has been shown to suppress the antitumor activity of this compound, highlighting the critical role of these cells in mediating its therapeutic effects. aacrjournals.org this compound treatment has also been observed to increase the expression of activation markers like CD69 and PD-L1 on CD8+ T cells in lymphoid tissues and within tumors. snmjournals.org

Research suggests that combining STING agonists like this compound with T-cell receptor-engineered T cell (TCR-T) therapy can enhance therapeutic outcomes. nih.govresearchgate.netresearchgate.netewadirect.comdntb.gov.ua this compound has been shown to enhance the cytotoxicity of T cells towards cancer cells. nih.govresearchgate.netdntb.gov.ua

This potentiation may be mediated by this compound's ability to activate both STING and TCR signaling pathways, improve interferon-gamma expression, and increase antigen presentation by tumor cells. nih.govresearchgate.net Enhanced antigen presentation induced by this compound can improve the recognition and killing of tumor cells by TCR-T cells, particularly in cancers with low antigen expression. nih.govresearchgate.netewadirect.com

While research primarily focuses on T cell responses, there is also evidence suggesting that STING activation can promote the cytotoxic effects of Natural Killer (NK) cells. mdpi.commdpi.com Studies have indicated that STING agonists can activate NK cells. mdpi.com Furthermore, some approaches involving this compound in combination with other therapies have been shown to stimulate the proliferation and activation of NK cells, contributing to enhanced antitumor immunity. nih.gov

Here is a summary of key preclinical findings:

Biological ActivityObservationSyngeneic Mouse Model(s)Relevant Citations
Tumor Growth InhibitionSignificant inhibition of tumor growth and improved survival. 80% tumor-free survival reported in one study.Colorectal Cancer (CT-26) aacrjournals.orgmdpi.comresearchgate.netfupress.netfrontiersin.orgnih.govtargetmol.comanl.gov
Tumor Growth InhibitionInhibition of tumor growth and prolonged survival. Durable remission observed with nanoparticle delivery.Melanoma (B16-F10) biorxiv.orgresearchgate.netacs.org
Dendritic Cell MaturationIncreased expression of maturation markers (e.g., CD80, CD83, CD86).Various dovepress.commpg.denih.govfrontiersin.org
Antigen Cross-PresentationEnhanced presentation of tumor antigens to T cells.Various aacrjournals.orgacs.orgdovepress.comnih.govmpg.denih.govresearchgate.netresearchgate.netnih.govresearchgate.net
CD8+ T Cell Recruitment and ActivationIncreased infiltration of CD8+ T cells into tumors and lymphoid organs. Upregulation of activation markers.Various aacrjournals.orgmdpi.comfupress.netresearchgate.netacs.orgmpg.denih.govresearchgate.netresearchgate.netnih.govsnmjournals.orgnih.govbiorxiv.orgnih.gov
Potentiation of TCR-T ImmunotherapyEnhanced cytotoxicity of TCR-T cells, improved antigen presentation for TCR-T.Various nih.govresearchgate.netresearchgate.netewadirect.comdntb.gov.ua
Enhancement of Natural Killer (NK) Cell CytotoxicityActivation and proliferation of NK cells observed in some contexts.Various mdpi.commdpi.comnih.gov
Potentiation of T-Cell Receptor (TCR-T) Based Immunotherapy

Direct Pro-apoptotic Effects on Cancer Cells

Research indicates that this compound can directly induce apoptosis, or programmed cell death, in various cancer cell types. This direct effect is a key aspect of its potential as an anti-cancer agent.

Context-Dependent Apoptosis Induction (e.g., Melanoma, Acute Myeloid Leukemia)

The pro-apoptotic effects of this compound have been observed in a context-dependent manner across different cancer types, including melanoma and acute myeloid leukemia (AML). Studies have shown that this compound induces cell death in melanoma cell lines such as C32 and SK-MEL-28. nih.govfrontiersin.org In the context of AML, single-agent this compound has shown activity in multiple human AML cell lines and primary patient specimens. researchgate.netashpublications.org Its ability to induce apoptosis contributes to its anti-leukemic activity. frontiersin.orgresearchgate.net

Relationship with NRF2 Pathway in Drug Resistance

The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway plays a significant role in cellular defense against oxidative stress and is often implicated in drug resistance in cancer. nih.govfrontiersin.orgnih.gov Studies in melanoma have revealed an inverse relationship between this compound activity and the NRF2 pathway. Pharmacological activation of STING by this compound has been shown to downregulate NRF2-dependent anti-oxidative responses in melanoma cells. nih.govfrontiersin.orgnih.govfrontiersin.org This downregulation of NRF2 is associated with potentiated cell death, particularly when this compound is used in combination with BRAF inhibitors. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net Conversely, activation of NRF2 using agents like CDDO-Me has been shown to protect melanoma cells from this compound-induced cell death, highlighting the importance of NRF2 modulation in this compound's efficacy in overcoming drug resistance. frontiersin.orgresearchgate.net

TP53-Independent Activity in Leukemia Models

TP53 is a tumor suppressor gene frequently mutated in various cancers, and its mutation is often associated with poor prognosis and therapeutic resistance. In acute myeloid leukemia, TP53 mutations occur in a significant percentage of patients. researchgate.netashpublications.org Research has demonstrated that this compound exhibits activity against human AML cells, including those harboring TP53 mutations. researchgate.netashpublications.org Importantly, the pro-apoptotic activity of this compound in AML models has been shown to be independent of the TP53 status. researchgate.netashpublications.orgpostersessiononline.euresearchgate.net Isogenic cell lines with TP53 knockout showed similar sensitivity to this compound as their wild-type counterparts. researchgate.netashpublications.org This TP53-independent activity suggests that this compound could be a potential therapeutic option for AML patients with unfavorable TP53 mutations, an area with high unmet need. researchgate.netashpublications.org

Combination Strategies in Cancer Therapy

The preclinical evaluation of this compound has also explored its potential in combination therapies to enhance anti-tumor effects and overcome resistance mechanisms.

Synergy with BRAF Inhibitors in Melanoma

Melanoma with activating BRAF mutations often responds initially to BRAF inhibitors, but resistance commonly develops. nih.govfrontiersin.orgnih.govfrontiersin.orgoaepublish.com Combining this compound with BRAF inhibitors has shown synergistic effects in preclinical melanoma models. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netoaepublish.com Studies using melanoma cell lines demonstrated that this compound significantly enhanced the cell death induced by BRAF inhibitors such as Dabrafenib and Vemurafenib. nih.govfrontiersin.orgresearchgate.net The combination of this compound with Vemurafenib was observed to be particularly potent in inducing cell death in tested cell lines. nih.govfrontiersin.orgresearchgate.net This synergy is linked, at least in part, to this compound's ability to downregulate the NRF2 pathway, which is often activated in BRAF inhibitor-resistant melanoma cells. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net

Cell LineTreatment CombinationEffect on Cell Viability (Relative to Control)Citation
C32diABZI + DabrafenibSignificantly enhanced cell death nih.govfrontiersin.org
SK-MEL-28diABZI + DabrafenibSignificantly enhanced cell death nih.govfrontiersin.org
C32diABZI + VemurafenibMore potent induction of cell death nih.govfrontiersin.org
SK-MEL-28diABZI + VemurafenibMore potent induction of cell death nih.govfrontiersin.org
Combination with IDO Inhibitors in Colorectal Cancer

The enzyme indoleamine 2,3-dioxygenase (IDO) contributes to an immunosuppressive tumor microenvironment by catabolizing tryptophan into kynurenine. frontiersin.orgnih.govgoogleapis.com Combining STING agonists like this compound with IDO inhibitors has been investigated as a strategy to enhance anti-tumor immunity. In murine models of colorectal cancer, the combination of this compound with the IDO inhibitor 1-MT significantly inhibited tumor growth. frontiersin.orgnih.govlarvol.comnih.govresearchgate.net This combination therapy was found to be more effective than single-agent treatments. nih.govlarvol.com The enhanced anti-tumor efficacy was associated with favorable changes in the tumor microenvironment, including increased recruitment of CD8+ T cells and dendritic cells and a decrease in the infiltration of myeloid-derived suppressor cells. frontiersin.orgnih.govnih.gov These findings suggest that combining this compound with IDO inhibitors may be a promising approach to overcome immunosuppression and promote anti-tumor immune responses in colorectal cancer. frontiersin.orglarvol.com

Enhancement of Radiosensitivity in Non-Small Cell Lung Cancer

Studies have indicated that this compound can enhance the radiosensitivity of non-small cell lung cancer (NSCLC) cells. Both this compound and increased DNA double-strand breaks have been shown to sensitize NSCLC cells to irradiation. nih.govnih.govresearchgate.net The mechanism involves the increased activation of the cGAS-STING pathway, which promotes apoptosis in irradiated NSCLC cells. nih.govnih.govresearchgate.net Specifically, this compound effectively sensitized H460 and A549 NSCLC cell lines to irradiation. nih.govnih.govresearchgate.netresearchgate.net This suggests that this compound could potentially be utilized as a radiosensitizer in NSCLC, and targeting the activation of the cGAS-STING pathway may represent a new approach for enhancing NSCLC radiosensitivity. nih.govnih.govresearchgate.net

Antiviral Efficacy

This compound has demonstrated potent antiviral efficacy against a range of respiratory viruses, primarily through the activation of the STING pathway and the subsequent induction of innate immune responses. mdpi.comnih.govresearchgate.netacs.orgacs.org

Inhibition of SARS-CoV-2 Replication and Variants of Concern

This compound has shown significant activity against SARS-CoV-2, including variants of concern such as the B.1.351 variant. news-medical.netsciencedaily.comnih.govcaymanchem.comfrontiersin.org It potently inhibits SARS-CoV-2 infection in various cell types, including primary human respiratory epithelial cells. nih.govcaymanchem.comfrontiersin.org Studies have shown a dramatic inhibition of SARS-CoV-2 infection in this compound-treated cells with a nanomolar EC50, leading to approximately a 1,000-fold reduction in viral RNA levels. news-medical.netnih.govfrontiersin.org The antiviral effects were observed even when this compound was added after infection, suggesting activity post-entry. news-medical.netnih.gov In mouse models of SARS-CoV-2 infection, administering this compound intranasally was highly protective, reducing viral load in the lungs and nasal turbinates and preventing weight loss. nih.govnews-medical.netsciencedaily.comfrontiersin.org The mechanism of action against SARS-CoV-2 relies on the induction of IFN signaling, which circumvents the virus's ability to block this pathway. news-medical.netnih.govguidetomalariapharmacology.org diABZI treatment stimulated IFNs, cytokines, and chemokines, contributing to protective immunity. news-medical.net

Activity against Other Respiratory Viruses

This compound has also shown activity against other respiratory viruses beyond SARS-CoV-2. mdpi.comnih.govresearchgate.netacs.orgacs.org

This compound has demonstrated potent antiviral effects against Human Parainfluenza Virus 3 (PIV3) in cultured cells, including primary human bronchial epithelial cells. mdpi.commdpi.comnih.govresearchgate.netacs.orgacs.orgnih.gov The anti-PIV3 activity of this compound is dependent on STING expression and involves the induction of type I interferon responses through TANK-binding kinase 1 (TBK1). nih.govnih.gov The antiviral activity against PIV3 was minimally affected even when this compound treatment was initiated 24 hours after infection. nih.gov

Potent antiviral activity of this compound has also been observed against Human Rhinovirus 16 (HRV16) in cultured cells, including human airway epithelial tissues. mdpi.commdpi.comnih.govresearchgate.netacs.orgacs.orgnih.gov Unlike the mechanism against PIV3, the anti-HRV16 activity of this compound requires the induction of autophagy-related gene 5 (ATG5)-dependent autophagy. nih.govnih.gov While active, the anti-HRV16 activity was reported to be weaker than the anti-PIV3 activity, and delaying treatment initiation substantially impaired its effectiveness. nih.gov

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound131986624
Venetoclax49848723
Human Parainfluenza Virus 3 (PIV3)Not Applicable (Virus)
Human Rhinovirus 16 (HRV16)Not Applicable (Virus)
SARS-CoV-2Not Applicable (Virus)
MCL-1Not Applicable (Protein)
BIMNot Applicable (Protein)
BAXNot Applicable (Protein)
BAKNot Applicable (Protein)
TBK1Not Applicable (Protein)
ATG5Not Applicable (Protein)
STINGNot Applicable (Protein)
IRF3Not Applicable (Protein)
NF-κBNot Applicable (Protein)
cGASNot Applicable (Protein)
cGAMPNot Applicable (Compound - Second Messenger)
IFNNot Applicable (Protein Family)
IFNβNot Applicable (Protein)

Data Table: Antiviral Activity of this compound against SARS-CoV-2

Cell TypeEffect of this compound TreatmentViral RNA ReductionEC50 (SARS-CoV-2)
Calu-3 cellsDramatic inhibition of infection, antiviral effects post-entry~1,000-foldNanomolar
Primary and transformed human respiratory epithelial cellsQuelling of infection~1,000-foldNot specified
Primary normal human bronchial epithelial (NHBE) cells (Submersion culture)Restricts replication (similar magnitude to remdesivir)Not specifiedNot specified
Primary normal human bronchial epithelial (NHBE) cells (Air-liquid interface culture)Blocked infection (similar magnitude to type I interferon)~1,000-foldNot specified

Data Table: Antiviral Activity of this compound against PIV3 and HRV16

VirusCell TypeMechanism of Antiviral ActivityEffect of Delayed Treatment (24h post-infection)IC50 (HRV16 in H1-HeLa cells)
PIV3Hep2 cells, Primary bronchial epithelial cellsInduction of type I IFN responses via TBK1Minimally affectedNot specified
HRV16H1-HeLa cells, Primary bronchial epithelial cellsInduction of ATG5-dependent autophagySubstantially impaired1.14 μM
Influenza A Virus (IAV)

Studies have investigated the antiviral effects of diABZI-based compounds, such as diABZI-4, against Influenza A Virus (IAV). diABZI-4 has shown robust antiviral activity against IAV in vitro. This activity was observed in physiologically relevant human airway epithelial tissues grown at the air-liquid interface, where it effectively blocked IAV replication. nih.govnih.govresearchgate.net Furthermore, treatment of macrophages with diABZI-4 resulted in the secretion of cytokines that provided protection to primary airway epithelial cells from IAV infection in vitro. nih.govnih.govresearchgate.net Despite promising in vitro pan-antiviral activity, intranasal administration of diABZI-4 in mice provided early, but not sustained, inhibition of IAV replication in the lungs. nih.govnih.govresearchgate.net

Interferon-Dependent and Independent Antiviral Mechanisms

This compound functions as a STING agonist, leading to the activation of innate immune responses, including the induction of type I interferons (IFN-I). nih.govnih.govfrontiersin.orgnih.govmdpi.comresearchgate.netcaymanchem.comnih.govresearchgate.netfrontiersin.org The activation of the STING pathway is a key mechanism by which this compound exerts its antiviral effects. nih.govnih.govfrontiersin.orgnih.govresearchgate.netcaymanchem.comnih.govfrontiersin.org

Research indicates that the antiviral mechanisms triggered by STING activation via this compound can be distinct depending on the target virus. For instance, anti-Parainfluenza virus type 3 (PIV3) activity was found to be dependent on the induction of type I interferon responses mediated through TANK-binding kinase 1 (TBK1). nih.govnih.gov In contrast, the antiviral activity against human rhinovirus 16 (HRV16) required autophagy-related gene 5 (ATG5)-dependent autophagy. nih.govnih.gov This highlights that STING activation can engage different antiviral pathways. While diABZI has been shown to induce IFN-I responses critical for controlling many viral infections, some studies suggest it can also exhibit antiviral effects in an IFN-I independent manner under specific experimental conditions, such as against certain SARS-CoV-2 variants. nih.gov

Role of Autophagy in Antiviral Response (e.g., HRV16)

Autophagy, an evolutionarily conserved degradation process, plays a role in the host defense against microbial infections and is linked to the STING pathway. frontiersin.orgresearchgate.net Studies with diABZI have specifically demonstrated the involvement of autophagy in its antiviral activity against human rhinovirus 16 (HRV16). The anti-HRV16 activity observed upon STING activation by diABZI required ATG5-dependent autophagy. nih.govnih.gov This autophagy-mediated antiviral response is likely driven by the degradation of virions, which helps prevent viral genome release. nih.gov

Other Immunomodulatory and Disease-Specific Effects

Beyond its antiviral properties, this compound has demonstrated immunomodulatory effects, particularly concerning bone homeostasis.

Modulation of Bone Homeostasis

Type I interferons, induced by agents like this compound, are known to have multiple activities, including roles in innate and adaptive immunity. nih.govnih.gov While IFN-I inducers are recognized for their broad-spectrum antiviral and immunomodulatory effects, their function in bone homeostasis has also been explored. nih.govnih.gov Studies have shown that this compound, as an IFN-I inducer, plays a protective role in bone turnover by limiting osteoclastogenesis and bone resorption. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Inhibition of Osteoclastic Differentiation and Function

This compound has been shown to inhibit osteoclast (OC) differentiation and function in vitro. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net This inhibitory effect is dependent on the type I interferon alpha and beta receptor (IFNAR) signaling pathway, as it is not observed in macrophages derived from Ifnar1−/− mice. nih.govnih.govresearchgate.net Mechanistically, this compound suppresses genes that control OC differentiation and activity. nih.gov This includes the suppression of NFATc1 and c-Fos expression at the early stages of OC differentiation. nih.gov Furthermore, RNA interference-mediated silencing of interferon regulatory factor 7 (IRF7) and interferon-induced protein with tetratricopeptide repeats 3 (IFIT3) in OC precursors impairs the suppressive effect of IFN-I inducers like this compound on OC differentiation, indicating that IRF7 and IFIT3 are mediators in this process. nih.govnih.govresearchgate.net

Alleviation of Bone Loss in Osteolysis and Osteoporosis Models

Preclinical studies have demonstrated that this compound can alleviate bone loss in in vivo models of osteolysis and osteoporosis. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Specifically, this compound treatment has been shown to reduce bone loss in Ti particle-induced osteolysis models and ovariectomized (OVX)-induced osteoporosis models in mice. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net This protective effect on bone is attributed to its ability to inhibit osteoclast differentiation and function. nih.govnih.govresearchgate.net Micro-computed tomography (micro-CT) analysis of femurs in the OVX model showed that this compound prevented bone loss. nih.gov Histology analysis in the Ti particle-induced osteolysis model further confirmed that this compound alleviated bone damage, with a decrease in eroded surface and fewer TRAP-positive cells observed in the this compound group compared to the control group. nih.gov

Summary of this compound's Effects on Bone Homeostasis

EffectIn Vitro/In VivoMechanism InvolvedReferences
Inhibition of Osteoclast DifferentiationIn VitroIFNAR-dependent, Induction of IRF7 and IFIT3, Suppression of NFATc1 and c-Fos nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Inhibition of Osteoclast FunctionIn VitroIFNAR-dependent nih.govnih.govresearchgate.net
Alleviation of Bone Loss in Osteolysis ModelsIn VivoInhibition of OC differentiation and function nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Alleviation of Bone Loss in Osteoporosis ModelsIn VivoInhibition of OC differentiation and function nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Involvement of IRF7 and IFIT3 Pathways

This compound has been shown to induce the expression of Interferon Regulatory Factor 7 (IRF7) and Interferon-inducible protein with tetratricopeptide repeats 3 (IFIT3). nih.govjensenlab.org This induction occurs through the type I interferon (IFN-I) signaling pathway. nih.gov Studies have indicated that IRF7 and IFIT3 are common mediators in the process by which IFN-I inducers, such as this compound, inhibit osteoclastogenesis. nih.govdntb.gov.ua RNA interference-mediated silencing of IRF7 and IFIT3 in osteoclast precursors has been shown to impair the suppressive effect of IFN-I inducers on osteoclast differentiation. nih.govdntb.gov.ua

Influence on Lung Inflammation and Cell Death Pathways

This compound has a notable impact on lung inflammation and various cell death pathways, primarily through its activation of the STING pathway.

Induction of Neutrophilic Lung Inflammation

Preclinical studies have demonstrated that this compound can induce acute neutrophilic lung inflammation. nih.govresearchgate.netnih.gov Administration of this compound, particularly via the endotracheal route, has been shown to trigger a neutrophilic response in the bronchoalveolar space. nih.govresearchgate.netnih.gov This inflammatory response involves the recruitment of neutrophils and the release of pro-inflammatory cytokines. nih.govnih.gov The STING pathway is identified as a major sensor mediating this this compound-induced lung inflammation. researchgate.net Extracellular DNA and TLR9, but not cGAS, have been highlighted as central to the this compound-induced neutrophilic response in some contexts. nih.govresearchgate.net

Role in PANoptosis

This compound is known to induce PANoptosis, a form of programmed cell death that integrates components of apoptosis, necroptosis, and pyroptosis. nih.govthno.orgfrontiersin.org STING activation by this compound leads to a cascade of events that culminates in PANoptosis. thno.org This includes the activation and dimerization of STING, followed by the phosphorylation of TBK1 and IRF3, leading to type I IFN responses and NF-κB activation, and the production of pro-inflammatory cytokines like TNFα and IL-6. thno.orgx-mol.com Furthermore, activation of IFNAR1 and TNFR1 signaling pathways contributes to the activation of ZBP1 and RIPK3/ASC/CASP8, which are involved in PANoptosis. thno.org The release of self-DNA following cell death induced by STING activation can be sensed by cGAS, forming 2'3'-cGAMP, which further hyperactivates STING, amplifying the TBK1/IRF3 and NF-κB pathways and subsequent cytokine production. nih.gov Upregulation of apoptosis, pyroptosis, and necroptosis markers is indicative of STING-dependent PANoptosis induced by this compound. nih.gov

Advanced Research Platforms and Delivery Strategies

Conjugation Chemistry for Enhanced Properties

Conjugation of di-ABZI to various carriers is a key strategy to overcome the limitations of the free small molecule, aiming to improve circulation time, enhance tumor accumulation, and facilitate targeted cellular uptake. These approaches leverage this compound variants functionalized with reactive handles and linkers for covalent ligation to carriers nih.govbiorxiv.orgresearcher.life.

Macromolecular this compound Conjugates

Research has explored the conjugation of this compound to macromolecular carriers to improve its properties. This includes ligating this compound to hydrophilic polymers via stable linkers. Studies have shown that covalently linking this compound to polyethylene (B3416737) glycol (PEG) chains of varying molecular weights (e.g., 5 or 20 kDa) can still result in STING activation in vitro nih.govbiorxiv.orgresearcher.life. Furthermore, the synthesis of large, hydrophilic polymers directly from a this compound functionalized chain transfer agent has demonstrated that these macromolecular conjugates can elicit STING activation in vitro with kinetics similar to potent small molecule analogs nih.govbiorxiv.orgresearcher.life. In vivo studies with these macromolecular this compound platforms have shown inhibition of tumor growth nih.govbiorxiv.orgresearcher.life. Interestingly, despite entering cells via endocytosis, these conjugates have been observed to colocalize with the endoplasmic reticulum, suggesting that intracellular trafficking can facilitate their delivery to STING nih.govbiorxiv.orgresearcher.lifelarvol.combiorxiv.org.

Polymer-Drug Conjugates (e.g., SAPCon platform)

Polymer-drug conjugates represent a significant approach for the systemic administration of this compound-based STING agonists biorxiv.orgacs.orgnih.govnih.govbiorxiv.orgacs.org. The SAPCon (STING-Activating Polymer–Drug Conjugate) platform is a notable example. SAPCon is designed to address challenges associated with systemic STING agonist administration, such as lack of tumor or cell specificity biorxiv.orgbiorxiv.org.

The SAPCon platform typically consists of a hydrophilic polymer backbone, such as poly(dimethylacrylamide), conjugated to a this compound STING agonist prodrug through a cleavable linker, often designed to be responsive to enzymes like cathepsin B for intracellular drug release biorxiv.orgacs.orgnih.govnih.govbiorxiv.orgacs.orgmedchemexpress.com. This design aims to increase circulation time and enable passive tumor accumulation via the enhanced permeability and retention (EPR) effect biorxiv.orgacs.orgnih.govnih.govbiorxiv.orgacs.orgmdpi.com.

Intravenously administered SAPCon has been shown to accumulate at tumor sites and be endocytosed by tumor-associated myeloid cells, leading to increased STING activation in the tumor tissue compared to free this compound biorxiv.orgacs.orgnih.govnih.govbiorxiv.orgacs.org. This targeted activation promotes an immunogenic tumor microenvironment characterized by increased frequencies of activated macrophages and dendritic cells and improved infiltration of CD8+ T cells, resulting in tumor growth inhibition and prolonged survival in preclinical models biorxiv.orglarvol.comnih.govnih.govbiorxiv.orgacs.org.

Another example includes a DC-targeted polymeric prodrug platform (polySTING) that utilizes mannose targeting ligands to facilitate uptake in CD206+/mannose receptor+ antigen-presenting cells and incorporates a cathepsin-cleavable self-immolative linker for diABZI release nih.govacs.org. This platform demonstrated selective targeting of DCs and enhanced STING activation in tumor-draining lymph nodes nih.govacs.orgnih.gov.

Antibody-Drug Conjugates (ADC) Platform Development

Antibody-drug conjugates (ADCs) offer a powerful paradigm for the systemic and targeted delivery of small-molecule payloads, aiming to minimize systemic exposure and localize the active agent to the tumor site acs.org. The development of STING agonist ADCs, including those utilizing this compound as the payload, is being explored to overcome limitations of traditional STING agonist delivery, such as systemic toxicity and poor cellular uptake acs.orgresearchgate.netresearchgate.netrcsb.orgmersana.comresearchgate.net.

STING agonist ADCs are typically composed of an antibody that targets an antigen overexpressed on cancer cells, a cleavable linker designed to be stable in circulation but release the payload upon internalization, and the this compound payload acs.org. This approach allows for systemic administration while achieving tumor-localized activation of STING acs.orgrcsb.org.

Preclinical studies with this compound-based ADCs have demonstrated potent antitumor efficacy in syngeneic mouse tumor models with improved tolerability compared to systemically administered free this compound researchgate.netmersana.com. Targeted STING ADCs have shown significantly less systemic cytokine elevation while maintaining extended plasma exposure and potent tumor-specific STING activation mersana.com. These ADCs can promote various aspects of innate and adaptive antitumor immune responses, including the activation of dendritic cells and T cells researchgate.net.

Targeted Delivery Approaches

Targeted delivery strategies for this compound aim to increase its concentration at the desired site of action, primarily within the tumor microenvironment and specific immune cells, thereby enhancing efficacy and reducing off-target effects.

Enhancing Tumor Accumulation

Enhancing tumor accumulation of this compound can be achieved through passive and active targeting mechanisms. Passive targeting often relies on the EPR effect, where macromolecules and nanoparticles tend to accumulate in the leaky vasculature of tumors mdpi.com. Polymer conjugates, such as the SAPCon platform and diABZI-encapsulated liposomes (dLNPs), have been shown to utilize this effect for tumor accumulation after intravenous administration biorxiv.orgacs.orgnih.govnih.govbiorxiv.orgacs.orgmdpi.com. dLNPs exhibited a slower clearance rate and increased circulating capacity, leading to accumulation in tumor tissues mdpi.com.

Active targeting involves conjugating this compound or its carriers to ligands that bind specifically to markers overexpressed on tumor cells or cells within the tumor microenvironment. Antibody-drug conjugates are a prime example of active targeting, where the antibody component directs the delivery of the this compound payload to antigen-expressing tumor cells acs.orgresearchgate.net. Other approaches include using nanoreactors with pH-responsive membranes that selectively accumulate at tumor sites due to the mildly acidic tumor microenvironment frontiersin.org.

Cell-Specific Uptake by Myeloid Cells and Dendritic Cells

Targeting specific immune cell populations, particularly myeloid cells and dendritic cells (DCs), within the tumor microenvironment is a crucial strategy for this compound delivery, as these cells play a key role in initiating and propagating antitumor immunity upon STING activation biorxiv.orgacs.orgnih.govresearchgate.netfrontiersin.orgbiorxiv.org.

The SAPCon platform, upon accumulating in tumors, is endocytosed by tumor-associated myeloid cells, leading to enhanced STING activation in these cells biorxiv.orgbiorxiv.orgacs.orgnih.govnih.govbiorxiv.orgacs.orgbiorxiv.org. This targeted uptake by myeloid cells, including macrophages, can promote their polarization towards an antitumor phenotype biorxiv.orgbiorxiv.orgbiorxiv.org.

Dendritic cells are professional antigen-presenting cells that are critical for priming antitumor T cell responses biorxiv.orgnih.govbiorxiv.org. Delivery systems have been designed to specifically target DCs for this compound uptake. For instance, a DC-targeted polymeric prodrug platform (polySTING) incorporating mannose ligands facilitates uptake by CD206+/mannose receptor+ APCs, including DCs, in the tumor microenvironment acs.org. This selective targeting of DCs can boost DC activation in tumor-draining lymph nodes and enhance the infiltration and activation of CD8+ T cells nih.govacs.orgnih.gov. Nanoreactors co-loaded with this compound have also been shown to be taken up by dendritic cells, leading to STING pathway activation and DC maturation frontiersin.org.

Targeted delivery approaches effectively avoid the systemic inflammation and poor cellular uptake that can plague free STING agonists researchgate.net. By directing this compound to myeloid cells and DCs, these strategies aim to maximize the local immune activation within the tumor microenvironment and improve the efficacy of cancer immunotherapy biorxiv.orgacs.orgnih.govresearchgate.netfrontiersin.orgbiorxiv.org.

Strategies to Mitigate Off-Target Effects and Enhance Therapeutic Index

The development of this compound, a synthetic dimeric amidobenzimidazole, as a potent STING agonist has shown promise in activating innate immune responses for therapeutic purposes, particularly in oncology and antiviral applications. While this compound exhibits intrinsic selectivity for STING, strategies to further mitigate potential off-target effects and enhance its therapeutic index are actively being explored through advanced research platforms and innovative delivery approaches.

Despite its inherent selectivity, systemic administration of STING agonists can potentially lead to unwanted inflammation in normal tissues due to widespread STING activation mdpi.com. To address this, targeted delivery strategies are being developed.

Liposomal encapsulation is one approach investigated to improve the therapeutic profile of this compound. DiABZI-encapsulated liposomes (dLNPs) have been prepared, demonstrating an encapsulation efficiency of 58.29 ± 0.53% and an average particle size of 99.76 ± 0.230 nm nih.gov. In vitro release studies showed that dLNPs provided a sustained release of this compound, with 56.75% release at 48 hours compared to 95.07% for free this compound nih.gov. In vivo studies indicated that dLNPs had a longer circulation time (>48 hours) and enhanced accumulation in tumor tissue nih.gov. This improved pharmacokinetic profile and tumor targeting led to significantly enhanced antitumor effects and reduced hemolysis compared to free this compound nih.gov. The improved efficacy and reduced systemic exposure contribute to an enhanced therapeutic index.

Formulation Encapsulation Efficiency (%) Particle Size (nm) In Vitro Release at 48h (%) In Vivo Circulation Time Hemolysis Rate (%)
Free diABZI N/A N/A 95.07 Shorter Higher
dLNPs 58.29 ± 0.53 99.76 ± 0.230 56.75 >48 hours 2

Polymer conjugation is another strategy being explored. Conjugating this compound to polymers can enhance its solubility, modulate biodistribution, and improve pharmacokinetics acs.orgbiorxiv.org. Polymer-diABZI conjugates, such as those developed using cleavable linkers in the STING-Activating Polymer Conjugate (SAPCon) platform, have shown the ability to promote tumor accumulation and cellular uptake, particularly by tumor-associated myeloid cells biorxiv.org. This targeted delivery leads to enhanced STING activation specifically within the tumor microenvironment, resulting in robust antitumor activity and potentially reducing systemic inflammation compared to free STING agonists biorxiv.orgresearchgate.net. For example, in an EO771 mouse model, SAPCon[100kDa] treatment resulted in significant tumor reduction and prolonged survival, while a control conjugated diABZI (diABZI-V/C-DBCO) did not show the same efficacy relative to PBS control biorxiv.org.

Immune-stimulating antibody conjugates (ISACs) represent a highly targeted approach to deliver STING agonists like diABZI directly to the tumor site by conjugating them to tumor-targeting antibodies researchgate.net. A novel class of ISACs utilizing a quaternary ammonium-cleavable linker to conjugate diABZI STING agonist 3 (dSA3) with a HER2-targeting antibody (Trastuzumab) has been reported researchgate.net. This optimized ISAC (TZ-dSA3-12) demonstrated high potency and stability researchgate.net. Crucially, it exhibited significantly lower activity (approximately 75-fold less) in normal immune cells compared to free dSA3, where activation relies solely on the antibody's Fc region without the tumor antigen-mediated targeting by the Fab region researchgate.net. Within the tumor microenvironment, however, the ISAC's activity was significantly enhanced, suggesting a synergistic effect that could mitigate the toxicity associated with systemic administration of free diABZI researchgate.net. Systemic administration of TZ-dSA3-12 at a dose of 1 mg/kg elicited a robust antitumor effect while minimizing systemic cytokine release researchgate.net.

Compound Target Cells Relative Activity (vs. dSA3) Systemic Cytokine Release Antitumor Effect
Free dSA3 Normal Immune Cells High Significant Robust
TZ-dSA3-12 Normal Immune Cells ≈75-fold Lower Minimized Robust
TZ-dSA3-12 Tumor Microenvironment Significantly Enhanced Minimized Robust

These advanced research platforms and delivery strategies, including liposomal encapsulation, polymer conjugation, immune-stimulating antibody conjugates, and combination therapies, represent promising avenues to enhance the therapeutic index of this compound by improving its tumor-specific delivery, modulating its pharmacokinetic profile, and minimizing off-target activation and associated toxicities.

Methodological Considerations in Di Abzi Research

In Vitro Assays for Biological Activity

Immunophenotyping by Flow Cytometry

Flow cytometry is a technique used to analyze the characteristics of cells, such as size, granularity, and protein expression, allowing for the identification and quantification of different cell populations. In the context of STING agonist research, which includes compounds like di-ABZI, flow cytometry is employed to evaluate changes in immune cell populations and their activation status. Studies involving STING and TLR9 agonists in mouse models have utilized flow cytometry-based analysis of immune cells from immunized mice. These analyses have revealed significant activation of antigen-presenting cells, increased numbers of activated and antigen-specific CD8+ T cells in lymphoid organs, modest NK cell activation, and a reduction in CD206+ macrophages researchgate.net. While this example pertains to STING agonists generally, it illustrates how flow cytometry is applied to understand the immune cell-mediated effects of such compounds. Flow cytometry has also been used in studies investigating STING trafficking researchgate.net.

Cytokine and Chemokine Quantification (e.g., ELISA)

Quantifying the levels of cytokines and chemokines is crucial for understanding the inflammatory and immune responses triggered by compounds like this compound. Enzyme-linked immunosorbent assay (ELISA) is a common method used for this purpose. Studies have evaluated STING activity induced by this compound by analyzing the level of IFN-β in human peripheral blood mononuclear cell (PBMC) samples. These studies showed that this compound had a markedly lower concentration for half maximal effect (EC50) for IFN-β induction compared to cGAMP d-nb.infonih.gov. This compound has been shown to induce dose-dependent STING activation and secretion of IFN-β, exhibiting significantly greater potency than cGAMP in human PBMCs nih.govmdpi.com. Furthermore, research in murine macrophages demonstrated that this compound at a specific concentration induced the release of multiple cytokines and chemokines, including IFNα, IFNβ, CXCL10, IL-6, TNFα, CXCL1, and IL-10, which were detected at 16 hours researchgate.net. This release was found to be abrogated in STING-deficient macrophages researchgate.net. In human monocyte-derived macrophages, this compound also stimulated the secretion of IFN-I and TNFα nih.gov. Cytokine content in cellular supernatant can be analyzed using ELISA or RT-qPCR uni-muenchen.de. Other methods like Human Cytokine Antibody Arrays have also been used to detect significantly differentially expressed cytokines in cells treated with non-nucleotide STING agonists researchgate.net.

Osteoclast Differentiation and Resorption Assays

Based on the available search results, there is no specific information detailing the use of osteoclast differentiation and resorption assays in the study of this compound.

Preclinical In Vivo Models

Preclinical in vivo models are essential for evaluating the systemic effects and therapeutic potential of this compound in living organisms.

Transgenic Mouse Models (e.g., K18-hACE2 for SARS-CoV-2)

Transgenic mouse models are engineered to express specific genes, making them valuable for studying diseases and the effects of potential therapies. The K18-hACE2 transgenic mouse model, which expresses the human ACE2 receptor, is used to study SARS-CoV-2 infection. This model has been employed to determine the effects of diABZI-4, a form of this compound, on SARS-CoV-2 infection in vivo researchgate.net. Intranasal administration of diABZI-4 in K18-ACE2 mice infected with SARS-CoV-2 provided protection against virus-induced weight loss and lethality researchgate.net. This protective effect was observed even when this compound-4 was administered after infection researchgate.net. Furthermore, pre-treatment with diABZI-4 protected mice from severe lung inflammation and resulted in a decrease in SARS-CoV-2 viral loads in lung tissue, including reduced expression of viral genes (N-protein, Nsp14, ORF1) and decreased genome copy number researchgate.net.

Knockout Mouse Models (e.g., Sting-/-, Ifnar1-/-)

Compound Information

Assessment of Tumor Growth Inhibition and Survival

Data from studies assessing tumor growth inhibition and survival with this compound:

Model SystemTreatment Regimen (Example)Key Finding (Tumor Growth)Key Finding (Survival)Citation
Murine CT-26 tumorsIntravenous this compoundSignificant tumor growth inhibition (P<0.001)Significantly improved survival (P<0.001) selleckchem.comtargetmol.com
Murine colorectal tumorsIntravenous this compoundSignificantly inhibited tumor growthImproved survival, 80% tumor-free post-study researchgate.net
Murine breast cancerIntravenous polymer-diABZIInhibition of tumor growthProlonged survival biorxiv.orgnih.govbiorxiv.org
Murine 4T-1 breast cancerdiABZI and diABZI liposomesReduced tumor volume (dLNPs > diABZI > PBS)Prolonged survival nih.gov
Murine orthotopic mammary tumorsSystemic PNBS/diABZI + LaserEradicated orthotopic mammary tumors, inhibited recurrenceSignificantly improved long-term tumor-free survival nih.gov

Analysis of Immune Cell Infiltration and Activation within the Tumor Microenvironment

Analysis of the tumor microenvironment is crucial to understand how this compound exerts its effects. Research in this area focuses on characterizing the changes in immune cell populations and their activation status within the tumor. Studies have shown that this compound can promote an immunogenic tumor microenvironment. biorxiv.orgnih.govbiorxiv.org This is characterized by an increased frequency of activated macrophages and dendritic cells. biorxiv.orgnih.govbiorxiv.org Furthermore, improved infiltration of CD8+ T cells into the tumor has been observed following this compound treatment. biorxiv.orgnih.govbiorxiv.orgnih.gov These cytotoxic T cells are considered key effectors in the anti-tumor immune response. biorxiv.org Methods used for this analysis often include flow cytometry and immunohistochemistry to identify and quantify specific immune cell subsets and assess the expression of activation markers like CD69 and PD-L1. snmjournals.orgaacrjournals.org Increased expression of interferon-γ (IFN-γ) within tumors treated with this compound has also been reported, indicating a robust anti-tumor immune response. nih.govnih.gov

Bone Micro-CT Analysis

Biophysical and Computational Approaches

Binding Affinity Measurements (e.g., Isothermal Calorimetry, Surface Plasmon Resonance)

Determining the binding affinity of this compound to its target, STING, is fundamental to understanding its mechanism of action. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly used for this purpose. tainstruments.comlabmanager.comnih.govnih.gov These methods provide quantitative data on the strength and thermodynamics of molecular interactions. tainstruments.comlabmanager.comnih.gov ITC measures the heat changes that occur upon binding, yielding information on binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. tainstruments.comnih.gov SPR measures changes in refractive index at a sensor surface as molecules bind, providing real-time kinetic data on association (kon) and dissociation (koff) rates, from which binding affinity (KD) can be calculated. labmanager.comnih.gov Crystal structures have revealed that this compound binds to the cGAMP binding pocket of the STING C-terminal domain, with two molecules binding per STING dimer, which is consistent with its dimeric structure and enhanced binding compared to monomeric ABZI compounds. aacrjournals.org

Molecular Docking and Dynamics Simulations

Advanced Imaging Techniques (e.g., 18F-FDG PET for Lymphocyte Activation)

Advanced imaging techniques, such as 18F-FDG PET (Fluorodeoxyglucose Positron Emission Tomography), are utilized to non-invasively assess the pharmacodynamic effects of this compound, particularly its impact on immune cell activation in vivo. snmjournals.orgaacrjournals.orgresearchgate.netnih.gov 18F-FDG is a glucose analog whose uptake is increased in metabolically active cells, including activated lymphocytes. snmjournals.orgaacrjournals.orgresearchgate.net Systemic administration of this compound has been shown to trigger alterations in glucose metabolism in immune cells, detectable as significantly upregulated 18F-FDG uptake in secondary lymphoid organs like the spleen and lymph nodes via PET imaging. snmjournals.orgaacrjournals.orgresearchgate.netnih.gov This increased uptake correlates with the induction of immune cell activation markers. snmjournals.orgaacrjournals.org 18F-FDG PET provides a valuable non-invasive biomarker to monitor the systemic activation of the STING pathway and lymphocyte activation induced by this compound, which can be predictive of therapeutic responses in tumor models. aacrjournals.orgresearchgate.net

Q & A

Q. What is the molecular mechanism by which di-ABZI activates the STING pathway, and how does this differ from cyclic dinucleotide (CDN) agonists?

this compound is a dimeric amidobenzimidazole (ABZI) compound that binds directly to the STING protein, inducing conformational changes that activate downstream signaling (e.g., TBK1 phosphorylation, IRF3 nuclear translocation) . Unlike CDNs (e.g., cGAMP), this compound is a non-nucleotide agonist with higher selectivity for human STING (hSTING), as demonstrated by its lower EC50 for IFN-β induction compared to cGAMP . Structural studies reveal that this compound's dimeric configuration enhances binding affinity by occupying both STING subunits, a mechanism distinct from CDNs that rely on cyclic phosphate backbone interactions .

Q. What standard in vitro and in vivo assays are used to evaluate this compound’s immunostimulatory effects?

  • In vitro : Western blotting for p-TBK1, p-IRF3, and p-STING in RAW264.7 macrophages; flow cytometry for M1/M2 polarization markers (e.g., CD86/CD206) .
  • In vivo : Subcutaneous tumor models (e.g., CT-26 colon cancer in mice) to assess tumor regression and survival rates. This compound induced 80% tumor elimination in treated mice, with durable remission .
  • Binding assays : Comparative binding energy studies (e.g., via ITC or SPR) against CDNs and other STING agonists, with this compound showing -7.2 kcal/mol binding energy (similar to cGAMP) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-induced IFN-I secretion across different macrophage subtypes or experimental conditions?

Discrepancies in IFN-I secretion (e.g., MDM-1 vs. MDM-2 macrophages in tuberculosis models) may stem from cell-specific STING expression levels, genetic polymorphisms, or pathogen interference (e.g., Mycobacterium tuberculosis inhibition of IFN-I) . Methodological recommendations:

  • Use isogenic cell lines or primary cells from genetically diverse donors to control for heterogeneity.
  • Include dual stimulation assays (e.g., this compound + pathogen-associated molecular patterns) to evaluate crosstalk .
  • Validate findings with orthogonal assays (e.g., RNA-seq for ISG expression alongside ELISA for IFN-β) .

Q. What experimental design considerations are critical for optimizing this compound dosing in preclinical cancer immunotherapy studies?

  • Temporal dynamics : STING activation peaks at 3–12 hours post-stimulation in macrophages, but prolonged exposure may induce tolerance . Use pulse dosing (e.g., single IV bolus) to mimic clinical protocols .
  • Combinatorial therapies : Pair this compound with checkpoint inhibitors (e.g., anti-PD-1) to enhance T-cell recruitment. In CT-26 models, this compound monotherapy outperformed cGAMP but showed synergistic effects with pembrolizumab .
  • Toxicity mitigation : Monitor systemic cytokine release (e.g., TNF-α, IL-6) via multiplex assays, as hyperactivation may exacerbate immunopathology .

Q. How can researchers address variability in this compound’s efficacy across tumor microenvironments (TMEs)?

Tumor type and TME composition (e.g., stromal density, immune infiltration) significantly influence this compound’s efficacy. Strategies include:

  • Stratified models : Use syngeneic tumors with varying STING expression (e.g., B16 melanoma vs. CT-26 colon cancer) .
  • Biomarker profiling : Pre-screen patient-derived xenografts (PDXs) for STING polymorphisms (e.g., R232H allele) linked to agonist resistance .
  • Spatial transcriptomics : Map STING pathway activation gradients within tumors using GeoMx DSP .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in heterogeneous cell populations?

  • Non-parametric tests : Use Mann-Whitney U or Kruskal-Wallis for non-normally distributed data (common in flow cytometry or cytokine assays) .
  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC50/IC50 .
  • Multiplicity correction : Apply Benjamini-Hochberg FDR control for high-throughput datasets (e.g., RNA-seq) .

Q. How should researchers validate this compound’s target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm STING-di-ABZI binding by measuring protein thermal stability shifts .
  • CRISPR knockouts : Use STING-KO macrophages to establish dependency on the target pathway .
  • Competitive binding assays : Co-treat with unlabeled cGAMP to assess this compound’s displacement efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.